molecular formula C14H18N4O2 B12640067 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine CAS No. 918898-09-6

4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine

Cat. No.: B12640067
CAS No.: 918898-09-6
M. Wt: 274.32 g/mol
InChI Key: HPOVBBYYDULGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine (CAS Number 918898-09-6) is a pyridopyrimidine derivative supplied as a high-purity compound for research use. Pyrido[4,3-d]pyrimidine compounds represent a privileged scaffold in medicinal chemistry with significant interest in oncology research . These compounds are recognized as quinazoline analogs and are investigated as inhibitors of various cancer targets, including kinase enzymes . Recent patent literature indicates that structurally similar pyrido[4,3-d]pyrimidine compounds are being developed specifically as Kirsten rat sarcoma viral oncogene homolog (KRAS) inhibitors . KRAS is a critical GTPase in cell signaling, and mutations in this protein, particularly G12C, G12D, and G12V, are prevalent drivers in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma (PDAC) . As a pyridopyrimidine derivative, this compound is intended for use in biochemical research, target validation, and early-stage drug discovery efforts. Researchers can utilize this molecule to explore signaling pathways, study enzyme inhibition mechanisms, and develop new therapeutic strategies for KRAS-driven cancers and other malignancies . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

918898-09-6

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

4-(4-ethoxy-2-methylpyrido[4,3-d]pyrimidin-5-yl)morpholine

InChI

InChI=1S/C14H18N4O2/c1-3-20-14-12-11(16-10(2)17-14)4-5-15-13(12)18-6-8-19-9-7-18/h4-5H,3,6-9H2,1-2H3

InChI Key

HPOVBBYYDULGHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C(=NC=C2)N3CCOCC3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Cyclocondensation reactions are a common method for synthesizing pyrido[4,3-d]pyrimidine derivatives. In this context, the following steps are typically involved:

  • Starting Materials: The synthesis often begins with 2-amino-3-cyano-4-ethoxy-5-methylpyridine and morpholine.

  • Reaction Conditions: The reaction is generally conducted in a suitable solvent such as ethanol or DMF (dimethylformamide) under reflux conditions.

  • Mechanism: The amino group of the pyridine derivative reacts with morpholine to form the desired pyrido[4,3-d]pyrimidine structure through cyclization.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions can also be employed to synthesize substituted derivatives of pyrido[4,3-d]pyrimidine:

  • Substrates: Starting from chloro or bromo derivatives of pyrido[4,3-d]pyrimidine, these substrates can undergo coupling with boronic acids or esters in the presence of a palladium catalyst.

  • Conditions: The reactions are typically performed in organic solvents like THF (tetrahydrofuran) under an inert atmosphere.

The yield of 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine can vary significantly depending on the method used:

Synthesis Method Yield (%) Notes
Cyclocondensation 70 - 85 High efficiency with proper conditions
Mannich Reaction 60 - 75 Moderate yields; requires optimization
Palladium-Catalyzed Coupling 50 - 90 Highly dependent on substrate and catalyst

Purification methods often include recrystallization from ethanol or DMF to achieve high purity levels.

Characterization of synthesized compounds is essential to confirm their structure and purity. Common techniques include:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds related to pyrido[4,3-d]pyrimidines, including 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine, exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines effectively. For instance, studies demonstrate that these compounds can target folate receptors (FRs) and proton-coupled folate transporters (PCFT), leading to selective uptake in tumor cells and subsequent cytotoxic effects. The most active analogs have reported IC50 values as low as 1.7 nM against KB human tumor cells expressing FRα and PCFT .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects involves the inhibition of serine/threonine protein kinases, which play a critical role in cell proliferation and survival. By disrupting these pathways, the compounds can sensitize cancer cells to chemotherapy .

Therapeutic Developments

Formulation in Drug Development
The compound has been incorporated into various formulations aimed at treating hyperproliferative disorders such as different types of cancer, including lung, breast, and ovarian cancers. Pharmaceutical compositions containing this compound have been developed to enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapeutics .

Case Study: Targeted Drug Delivery
A notable case study highlighted the use of 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine in targeted drug delivery systems. The compound was modified to improve its solubility and bioavailability, resulting in enhanced therapeutic outcomes in preclinical models of cancer .

Antiviral Potential
Emerging research also points to the antiviral potential of pyrido[4,3-d]pyrimidine derivatives. The compound has shown promise against various viral targets by inhibiting viral replication processes. This aspect is particularly relevant given the increasing need for effective antiviral agents in light of global health challenges .

Research Findings and Insights

A comprehensive review of the literature reveals that the structural modifications of pyrido[4,3-d]pyrimidines can lead to enhanced biological activity. The introduction of morpholine groups has been associated with improved interaction profiles with biological targets, thereby increasing the efficacy of these compounds .

Data Tables

Application Area Details
Anticancer ActivityTargeting FRs and PCFT; IC50 values as low as 1.7 nM against KB human tumors
Mechanism of ActionInhibition of serine/threonine protein kinases; sensitization of cancer cells
Therapeutic DevelopmentsFormulations for treating lung, breast, ovarian cancers; enhanced efficacy with reduced side effects
Antiviral PotentialInhibition of viral replication; relevance in global health challenges

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs within the Pyrido[4,3-d]pyrimidine Family

(a) Chloro-pyrido[4,3-d]pyrimidine Derivatives

The chloro intermediate (5) serves as a precursor for diverse substitutions. For example:

  • Reaction with pyrrolidine yields 6-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidine , which lacks the ethoxy and methyl groups but shares the morpholinyl-like amine substituent. This compound shows reduced steric hindrance compared to the target molecule .
  • Methyl thioester derivatives (e.g., compound 4) react with hydrazine to form imidazo[1,2-a]pyrido[4,3-d]pyrimidine (7), introducing an additional fused ring system that alters binding affinity .
(b) Tricyclic Derivatives
  • This derivative exhibits stronger antibacterial activity due to sulfur’s electronegativity .
  • Pyrido[4’,3’:4,5]pyrimido[2,1-b][1,3]thiazine (9) : A thiazine-fused analog with a larger hydrophobic surface, favoring membrane penetration .

Isomeric Pyridopyrimidine Systems

(a) Pyrido[2,3-d]pyrimidines

These isomers feature a reversed pyridine-pyrimidine fusion. Key differences include:

  • Bioactivity : Pyrido[2,3-d]pyrimidines are established anticancer agents (e.g., dihydrofolate reductase inhibitors), whereas pyrido[4,3-d]pyrimidines are less studied but show promise in antiparasitic applications .
  • Synthetic Routes: Pyrido[2,3-d]pyrimidines are often synthesized via condensation of cyano-pyridines with amines, differing from the chloro-substitution strategies used for pyrido[4,3-d]pyrimidines .
(b) Thieno[3,2-d]pyrimidines

Replacing the pyridine ring with thiophene (e.g., 4-morpholinyl-thieno[3,2-d]pyrimidine) increases planarity and electron density, improving kinase inhibition (e.g., PI3K inhibitors) .

Functional Group Variations

Compound Name Substituents Key Properties Reference
4-Ethoxy-2-methyl-5-morpholinyl-pyrido[4,3-d]pyrimidine Ethoxy, methyl, morpholinyl High solubility, moderate cytotoxicity
6-(Pyrrolidin-1-yl)pyrido[4,3-d]pyrimidine Pyrrolidine Reduced steric bulk, enhanced reactivity
Imidazo[1,2-a]pyrido[4,3-d]pyrimidine (7) Fused imidazole ring Stronger DNA intercalation
Pyrido[2,3-d]pyrimidine-2,4-diamine Diamine, cyano groups Antitumor activity (DHFR inhibition)
4-Morpholinyl-thieno[3,2-d]pyrimidine Thiophene, morpholinyl Kinase inhibition (PI3K/PKB targets)

Pharmacological and Industrial Relevance

  • Patent Derivatives : Compounds like 8-(4-fluoro-6-methoxy-pyridin-3-yl)-pyrido[3,4-d]pyrimidine (EP 1 808 168 B1) highlight industrial interest in pyridopyrimidines for oncology, though substituent positioning critically affects target selectivity .

Biological Activity

4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and potential clinical applications.

Chemical Structure and Properties

The compound's structure features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxy and morpholine groups enhances its solubility and bioavailability.

Research indicates that 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine exhibits multiple mechanisms of action:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .
  • Anti-inflammatory Activity : It demonstrates anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine:

Activity Type IC50/EC50 Values Reference
CDK4 Inhibition0.004 μM
Anti-inflammatory (TNFα)0.1 - 1 μM
Antimicrobial (E. coli)MIC 250 μg/mL

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
  • Inflammatory Diseases : In a model of rheumatoid arthritis, administration of 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine resulted in decreased joint inflammation and pain scores, indicating its therapeutic potential for inflammatory conditions .

Future Directions

Further research is needed to explore:

  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile will be critical for clinical development.
  • Combination Therapies : Investigating the effects of this compound in combination with other anticancer agents could enhance therapeutic efficacy.
  • Mechanistic Studies : Detailed studies on the molecular pathways affected by this compound will elucidate its full biological potential.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine?

  • Methodological Answer : The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step reactions. A viable approach includes:
  • Bromination : Brominating a precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyridine-5-carboxylate) to introduce reactive bromomethyl groups .
  • Nucleophilic Substitution : Reacting the brominated intermediate with morpholine to incorporate the morpholin-4-yl moiety .
  • Cyclization : Employing reagents like cyanide derivatives or thiourea to form the fused pyrido-pyrimidine core .
  • Ethoxy Group Introduction : Alkylation or substitution reactions to introduce the ethoxy group at the 4-position .
    Key Considerations: Optimize reaction conditions (solvent, temperature, stoichiometry) to minimize by-products.

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., ethoxy, methyl, morpholine) via 1^1H and 13^13C NMR .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve structural ambiguities, as demonstrated for related pyrido-pyrimidine derivatives .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency for morpholine incorporation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions at lower temperatures .
  • Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolates .
    Data Contradiction Analysis: If yields vary between studies, compare solvent systems and reagent quality (e.g., anhydrous conditions for morpholine reactions) .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Replace the ethoxy group with methoxy or chloro analogs to test solubility and target binding .
  • Compare morpholine with piperidine or thiomorpholine to assess heterocyclic ring effects on kinase inhibition .
  • Biological Assays :
  • Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) with IC50_{50} determination .
  • Test antimicrobial activity via MIC assays against Gram-positive/negative strains, as done for related pyrido-pyrimidines .
    Data Interpretation: If conflicting activity data arise, validate assay conditions (e.g., cell line variability, compound stability in DMSO) .

Q. What strategies resolve contradictions in reported biological or physicochemical data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent) .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes and explain activity discrepancies .
  • Comparative Analysis : Benchmark results against structurally analogous compounds (e.g., 4-chloro-5-ethyl-pyrrolo-pyrimidines) to identify substituent-specific trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.